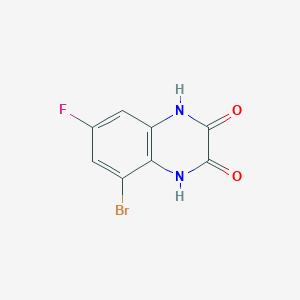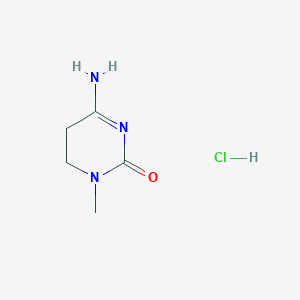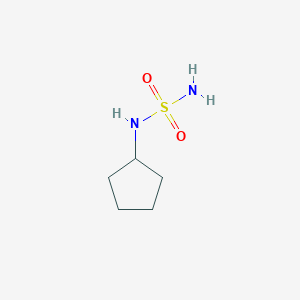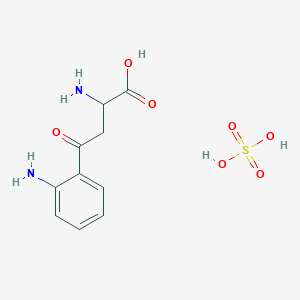
5-溴-7-氟-1,4-二氢喹喔啉-2,3-二酮
描述
The compound "5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione" is a halogenated quinoxaline derivative. Quinoxaline diones are a class of compounds known for their diverse biological activities and potential therapeutic applications. They are often synthesized through multi-step reactions involving cyclization and halogenation processes.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves multiple steps, starting from simple aniline precursors. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved through a sequence of reactions starting from 2,5-dimethoxyaniline, including the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . Similarly, bromo-4-iodoquinoline, an intermediate for synthesizing biologically active compounds, was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through cyclization and substitution reactions . These methods highlight the complexity and versatility of the synthetic routes for halogenated quinoxalines.
Molecular Structure Analysis
The molecular structure of halogenated quinoxalines is often confirmed using X-ray crystallography. For example, the crystal structure of 5α-bromo-8β,9α-dimethylhydrindane-1,4-dione was determined using a four-circle diffractometer, revealing its crystallization in the space group C2/c . The crystal structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione showed that the phenyl ring is nearly perpendicular to the quinazoline ring system . These studies demonstrate the importance of crystallography in understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions Analysis
The chemical reactivity of halogenated quinoxalines includes various bond-forming reactions. For instance, the debromination reaction catalyzed by hydrobromic acid was used to convert 6-bromo-7-alkylamino-2-methylquinoline-5,8-diones to their debrominated counterparts . The presence of halogen atoms in these molecules can also lead to unique intermolecular interactions, as seen in the crystal structure of 7-bromo-5-(2′-chloro)phenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-2,3-dione, where centrosymmetric dimers are formed via halogen bonding .
Physical and Chemical Properties Analysis
The physical properties of halogenated quinoxalines, such as melting points and crystallization behavior, are influenced by their molecular structure. For example, the melting point of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was reported to be 174-175 °C . The chemical properties, such as reactivity and stability, are affected by the presence and position of halogen substituents, which can participate in various chemical interactions and influence the overall reactivity of the molecule.
科学研究应用
抗癌活性研究
研究人员合成了与 5-溴-7-氟-1,4-二氢喹喔啉-2,3-二酮 在结构上相关的化合物,并研究了它们的抗癌活性。例如,一项研究通过使 5-氟尿嘧啶与 5-溴-2-噻吩基-磺酰氯反应,合成了一种具有抗癌活性的化合物。该化合物通过形成由氢键相互作用促进的二维片状结构,对 HL-60 和 BEL-7402 癌细胞表现出显着的抗癌活性 (缪、严和赵,2010)。
晶体结构和分子相互作用
另一项研究重点关注 1,4-二氢喹喔啉-2,3-二酮衍生物的晶体结构,详细说明了分子如何通过分子间氢键连接成三维网络。这项研究提供了对这些化合物的结构方面的见解,这可能与设计具有改进疗效的药物相关 (王,2011)。
药物相关性的修饰
人们对修饰喹喔啉-2,3-二酮骨架以创建与药物相关的化合物产生了浓厚的兴趣。一项研究展示了一种无金属方法,将芳基和氟基引入异喹啉-1,3-二酮中,从而产生具有潜在治疗应用的新化合物 (Golushko 等人,2019)。
生物活性衍生物的合成
对合成含葡萄糖苷的 5-氟尿嘧啶衍生物的研究(该过程涉及溴乙酰碳水化合物与氟尿嘧啶衍生物的反应)突出了氟和溴取代基在合成生物活性分子中的多功能性 (德清,2004)。
PET 成像剂的开发
描述了一种将氟-18 引入喹啉-5,8-二酮中的有效合成路线,重点关注具有广泛生物活性的化合物。这种方法对于正电子发射断层扫描 (PET) 成像剂的开发尤为重要 (Sachin 等人,2011)。
安全和危害
属性
IUPAC Name |
5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQVTQJIMJXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234210 | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
153504-80-4 | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153504-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)




![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)




